molecular formula C24H19ClO3 B14958567 2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958567
M. Wt: 390.9 g/mol
InChI Key: LNFCHYJOWBESNK-UHFFFAOYSA-N
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Description

2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by its unique structure, which includes a chloro group, a naphthylmethoxy group, and a tetrahydrobenzo[c]chromen-6-one core

Preparation Methods

The synthesis of 2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of a base such as cesium carbonate (Cs2CO3). This reaction proceeds through a domino Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization to yield the desired benzo[c]chromen-6-one derivative .

Chemical Reactions Analysis

2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.

Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClO3

Molecular Weight

390.9 g/mol

IUPAC Name

2-chloro-3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H19ClO3/c25-21-12-20-18-10-3-4-11-19(18)24(26)28-22(20)13-23(21)27-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-2,5-9,12-13H,3-4,10-11,14H2

InChI Key

LNFCHYJOWBESNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC5=CC=CC=C54)Cl

Origin of Product

United States

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